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Compound of Interest

Compound Name: 3-(Nitromethyl)cyclopentanone

Cat. No.: B1314815

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Nitromethyl)cyclopentanone is a cyclic ketone featuring a nitromethyl substituent. This
compound holds interest for researchers in organic synthesis and drug discovery due to the
versatile reactivity of both the ketone and the nitroalkane functionalities. The nitro group, a
potent electron-withdrawing group, significantly influences the chemical properties of the
molecule, making it a valuable building block for the synthesis of more complex molecular
architectures. This guide provides a comprehensive overview of the known physicochemical
properties of 3-(Nitromethyl)cyclopentanone, detailed experimental protocols for its
synthesis, and an exploration of its potential, yet currently undocumented, biological relevance.

Physicochemical Properties

Currently, detailed experimental data for many physicochemical properties of 3-
(Nitromethyl)cyclopentanone are not readily available in public databases. The information
that has been reported is summarized below. It is important to note that some of these
properties are based on information from chemical suppliers and may not have been
independently verified in peer-reviewed literature.

Table 1: Physicochemical Properties of 3-(Nitromethyl)cyclopentanone
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Property Value Source(s)
Molecular Formula CeHoaNO3 [1112]
Molecular Weight 143.14 g/mol [1][2]
Appearance Colorless to pale yellow liquid

Boiling Point Approximately 120-125 °C

Moderate water solubility;

Solubility Soluble in common organic
solvents
CAS Number 81266-47-9 [1112]

Further Properties (Currently Undetermined from available data):

Melting Point

Density

Vapor Pressure

e pKa

LogP

Synthesis and Purification

A common method for the synthesis of 3-(Nitromethyl)cyclopentanone involves the Michael
addition of nitromethane to 2-cyclopentenone.

Experimental Protocol: Synthesis of 3-
(Nitromethyl)cyclopentanone[5]

Materials:

e 2-Cyclopentenone (100 g)
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e Nitromethane (666 ml)

e 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (5 g)
e Isopropanol (1.1 L)

o Ethyl acetate

 Dilute sulfuric acid

e Sodium sulfate

Procedure:

e Dissolve 100 g of 2-cyclopentenone, 666 ml of nitromethane, and 5 g of 1,5-
diazabicyclo[4.3.0]Jnon-5-ene (DBN) in 1.1 L of isopropanol.

» Allow the solution to stand at room temperature for 5 hours.

» Substantially distill the isopropanol in vacuo.

o Dissolve the residue in ethyl acetate.

o Wash the ethyl acetate solution twice with 0.5 L of dilute sulfuric acid each time.
e Dry the organic phase with sodium sulfate.

o Evaporate the solvent to yield 3-(Nitromethyl)cyclopentanone. The reported yield is 154 g
(88% of theory), sufficiently pure for subsequent reactions.[3]

Workflow for the Synthesis of 3-(Nitromethyl)cyclopentanone
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Synthesis Workflow

2-Cyclopentenone, Nitromethane, DBN, Isopropanol

Michael Addition

(Room Temperature, 5 hours)

In Vacuo Distillation of Isopropanol

l

Dissolve in Ethyl Acetate
Wash with Dilute H2SOa4

l

Dry with Na2S0Oa4

l

Evaporation of Ethyl Acetate

3-(Nitromethyl)cyclopentanone

Click to download full resolution via product page
Caption: Workflow diagram illustrating the synthesis of 3-(Nitromethyl)cyclopentanone.

Spectral Data (Predicted and Analog-Based)

Detailed, experimentally verified spectral data for 3-(Nitromethyl)cyclopentanone are not
widely published. The following information is based on predictions and data from analogous
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compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

* 1H NMR: Specific spectral data for 3-(Nitromethyl)cyclopentanone is not available.
However, based on the structure, one would expect complex multiplets for the aliphatic
protons on the cyclopentanone ring. The protons on the carbon bearing the nitro group would
likely appear as a downfield multiplet due to the electron-withdrawing effect of the nitro

group.

e 13C NMR: The carbonyl carbon would be expected to have a chemical shift in the range of
200-220 ppm. The carbon attached to the nitro group would also be shifted downfield. The
other aliphatic carbons would appear in the typical range for cyclopentane rings.

Infrared (IR) Spectroscopy

Based on the functional groups present, the IR spectrum of 3-(Nitromethyl)cyclopentanone is
expected to show characteristic absorption bands:

e C=0 stretch (ketone): A strong absorption band around 1740-1750 cm~1.

e NO:2 stretch (nitro group): Two strong absorption bands, an asymmetric stretch around 1550
cm~1 and a symmetric stretch around 1380 cm~1.

e C-H stretch (aliphatic): Absorption bands in the region of 2850-3000 cm~1.

Mass Spectrometry (MS)

The electron ionization mass spectrum of 3-(Nitromethyl)cyclopentanone would be expected
to show a molecular ion peak (M*) at m/z = 143. Common fragmentation patterns for cyclic
ketones and nitroalkanes would likely be observed.

Logical Relationship of Spectroscopic Analysis
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Spectroscopic Characterization

3-(Nitromethyl)cyclopentanone

IR Spectroscopy

NMR Spectroscopy
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Structural Elucidation

Click to download full resolution via product page

Caption: Logical flow for the structural elucidation of 3-(Nitromethyl)cyclopentanone.

Biological Activity and Drug Development Potential

Specific biological activity or signaling pathway involvement for 3-
(Nitromethyl)cyclopentanone has not been reported in the scientific literature. However, the
presence of the nitroalkane moiety suggests potential for bioactivity. Nitro-containing
compounds are known to have a broad range of biological effects. For instance, some
nitroaromatic and nitroheterocyclic compounds are used as antimicrobial and antiparasitic
agents.

The cyclopentanone ring is also a common scaffold in various biologically active molecules.
Derivatives of cyclopentanone have been investigated for their potential as anti-inflammatory
and anticancer agents.

Given these general observations, 3-(Nitromethyl)cyclopentanone could be a candidate for
screening in various biological assays, particularly in the areas of infectious diseases and
oncology. Its potential as a nitric oxide (NO) donor, a key signaling molecule in various
physiological processes, is also an area for future investigation.

Conclusion
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3-(Nitromethyl)cyclopentanone is a readily synthesized compound with potential applications
in organic chemistry and medicinal chemistry. While its fundamental physicochemical
properties are partially documented, a comprehensive experimental characterization is still
needed. The lack of biological data presents an opportunity for researchers to explore the
bioactivity of this molecule and its derivatives, potentially leading to the discovery of novel
therapeutic agents. This guide serves as a foundational resource for scientists interested in
further investigating this promising chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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